![molecular formula C12H17NO B6608627 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile CAS No. 2866334-61-2](/img/structure/B6608627.png)
6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile (6-COP) is an organic compound that has been used in a variety of scientific research applications. It is used as a starting material in the synthesis of many other compounds, including pharmaceuticals and agrochemicals. 6-COP is also used in the synthesis of polymers, dyes, and other materials. 6-COP is a versatile compound that has a wide range of potential applications in scientific research.
Applications De Recherche Scientifique
6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile has been used in a variety of scientific research applications. It has been used to synthesize pharmaceuticals, agrochemicals, dyes, and polymers. This compound has also been used in the synthesis of a variety of heterocyclic compounds, such as aziridines, aziridinones, and hydrazones. This compound has also been used in the synthesis of peptides and peptidomimetics.
Mécanisme D'action
The mechanism of action of 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile is based on its ability to undergo nucleophilic substitution reactions. This is due to the presence of a cyclopentyl group in the molecule, which can be attacked by a nucleophile. The reaction proceeds via a nucleophilic attack of the nucleophile on the this compound, followed by a proton transfer to form the desired product.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been shown to have a variety of anti-inflammatory effects, including inhibition of the production of proinflammatory cytokines and chemokines. This compound has also been shown to have anti-cancer effects, by inhibiting the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile has a number of advantages for use in laboratory experiments. It is a relatively inexpensive starting material, and is readily available from chemical suppliers. This compound is also a versatile compound, and can be used in a variety of synthetic reactions. However, this compound is also a relatively unstable compound, and can decompose at high temperatures.
Orientations Futures
There are a number of potential future directions for research on 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile. One potential direction is to explore the potential therapeutic applications of this compound, such as its potential anti-inflammatory and anti-cancer effects. Additionally, further research could be conducted to explore the potential of this compound as a starting material for the synthesis of other compounds, such as pharmaceuticals and agrochemicals. Additionally, research could be conducted to explore the potential of this compound as a starting material for the synthesis of polymers, dyes, and other materials. Finally, research could be conducted to explore the potential of this compound as a starting material for the synthesis of peptides and peptidomimetics.
Méthodes De Synthèse
6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile is synthesized via a modified Stork-Knorr reaction. In this reaction, a cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile (this compound) is reacted with a Grignard reagent in an aqueous medium at a temperature of approximately 60°C. The reaction proceeds via a nucleophilic attack of the Grignard reagent on the this compound, followed by a proton transfer to form the desired product.
Propriétés
IUPAC Name |
6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c13-7-12(10-3-1-2-4-10)5-11(6-12)8-14-9-11/h10H,1-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARAAHHACNJLSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2(CC3(C2)COC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

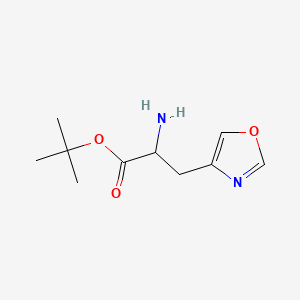
![methyl 1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-4-carboxylate](/img/structure/B6608571.png)
![[(8S)-1,4-dioxa-7-azaspiro[4.4]nonan-8-yl]methanol](/img/structure/B6608572.png)
![3-benzyl-1-phenoxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B6608580.png)
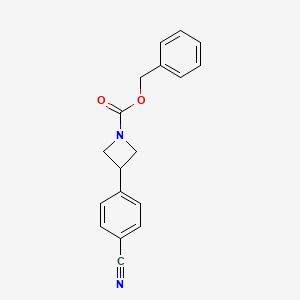
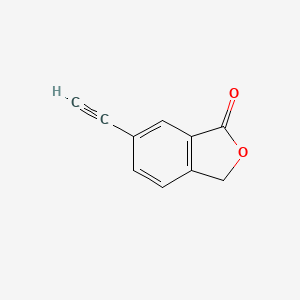
![methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B6608600.png)
![7-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B6608603.png)
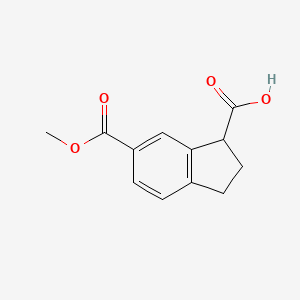
![6-cyclobutyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6608612.png)
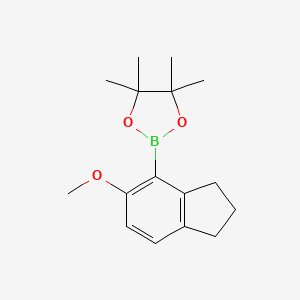
![1-(4-bromobenzenesulfonyl)bicyclo[1.1.1]pentane](/img/structure/B6608621.png)
![(1S,5S)-2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6608638.png)
